REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[C:11]([CH:14]([CH3:31])[C:15]([C:23]3[CH:28]=[CH:27][C:26]([F:29])=[CH:25][C:24]=3[F:30])([OH:22])[CH2:16][N:17]3[CH:21]=[N:20][CH:19]=[N:18]3)[S:12][CH:13]=2)=[CH:5][CH:4]=1)#[N:2].[C@@]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.C(O)(=O)C>CO>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[C:11]([C@H:14]([CH3:31])[C@:15]([C:23]3[CH:28]=[CH:27][C:26]([F:29])=[CH:25][C:24]=3[F:30])([OH:22])[CH2:16][N:17]3[CH:21]=[N:20][CH:19]=[N:18]3)[S:12][CH:13]=2)=[CH:5][CH:4]=1)#[N:2]
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)C=1N=C(SC1)C(C(CN1N=CN=C1)(O)C1=C(C=C(C=C1)F)F)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[C@@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the slurry was stirred intensively
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to obtain a clear solution
|
Type
|
TEMPERATURE
|
Details
|
After cooling of the solution to rt
|
Type
|
CUSTOM
|
Details
|
to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for another 2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The crystalline solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cooled methanol
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crystals were partitioned between methylenechloride (300 ml) and saturated aqueous sodium bicarbonate solution (200 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with water (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C=1N=C(SC1)[C@@H]([C@@](CN1N=CN=C1)(O)C1=C(C=C(C=C1)F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.9 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[C:11]([CH:14]([CH3:31])[C:15]([C:23]3[CH:28]=[CH:27][C:26]([F:29])=[CH:25][C:24]=3[F:30])([OH:22])[CH2:16][N:17]3[CH:21]=[N:20][CH:19]=[N:18]3)[S:12][CH:13]=2)=[CH:5][CH:4]=1)#[N:2].[C@@]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.C(O)(=O)C>CO>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[C:11]([C@H:14]([CH3:31])[C@:15]([C:23]3[CH:28]=[CH:27][C:26]([F:29])=[CH:25][C:24]=3[F:30])([OH:22])[CH2:16][N:17]3[CH:21]=[N:20][CH:19]=[N:18]3)[S:12][CH:13]=2)=[CH:5][CH:4]=1)#[N:2]
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)C=1N=C(SC1)C(C(CN1N=CN=C1)(O)C1=C(C=C(C=C1)F)F)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[C@@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the slurry was stirred intensively
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to obtain a clear solution
|
Type
|
TEMPERATURE
|
Details
|
After cooling of the solution to rt
|
Type
|
CUSTOM
|
Details
|
to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for another 2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The crystalline solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cooled methanol
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crystals were partitioned between methylenechloride (300 ml) and saturated aqueous sodium bicarbonate solution (200 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed twice with water (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C=1N=C(SC1)[C@@H]([C@@](CN1N=CN=C1)(O)C1=C(C=C(C=C1)F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.9 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |